Product packaging for (R)-2-Methylbutane-2,3-diol(Cat. No.:CAS No. 53399-77-2)

(R)-2-Methylbutane-2,3-diol

Cat. No.: B3053375
CAS No.: 53399-77-2
M. Wt: 104.15 g/mol
InChI Key: IDEOPBXRUBNYBN-SCSAIBSYSA-N
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Description

Significance of Chiral Diols as Foundational Chiral Compounds in Organic Synthesis

Chiral diols are indispensable tools for the modern organic chemist, enabling the synthesis of complex, single-enantiomer products with high precision. Their utility is multifaceted, spanning from their direct incorporation into target molecules to their role in directing the stereochemical outcome of reactions.

Role as Chiral Building Blocks

Chiral diols serve as crucial starting materials or intermediates in the synthesis of a wide array of valuable chemical entities, including natural products, pharmaceuticals, and agricultural chemicals. acs.org Their inherent chirality provides a strategic advantage, allowing chemists to construct complex molecules with specific three-dimensional arrangements. acs.org The presence of two hydroxyl groups offers multiple points for further chemical modification, making them versatile synthons in multistep synthetic sequences. For instance, 1-aryl-1,3-diols are recognized as important synthetic building blocks for the pharmaceutical industry. acs.org

Utility as Chiral Ligands and Catalysts

In the realm of asymmetric catalysis, chiral diols have proven to be exceptionally valuable. They are widely employed as chiral ligands that can coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a reaction. alfachemic.comnih.gov This approach is central to many asymmetric catalytic processes, such as hydrogenation, oxidation, and carbon-carbon bond-forming reactions. alfachemic.com Furthermore, certain chiral diols, like derivatives of BINOL and TADDOL, can themselves act as organocatalysts, facilitating reactions through interactions involving their hydroxyl groups. nih.gov The addition of chiral diols has been shown to significantly improve the enantioselectivity and efficiency of reactions like the L-proline-catalyzed direct aldol (B89426) reaction. organic-chemistry.org

Precursors for Chiral Diamines and Diphosphines

The versatility of chiral diols extends to their role as precursors for other important classes of chiral molecules, namely chiral diamines and diphosphines. alfachemic.com These derivative compounds are themselves highly effective ligands in a variety of asymmetric catalytic transformations. ajchem-b.com The conversion of chiral diols to diamines can be achieved through processes like the borrowing hydrogen strategy, which offers an economical and redox-neutral pathway. researchgate.net Similarly, chiral diphosphines, often synthesized from chiral diol backbones, are instrumental in reactions such as asymmetric hydrophosphination. acs.org

Stereochemical Considerations Pertaining to (R)-2-Methylbutane-2,3-diol

The specific stereochemistry of this compound is central to its utility in asymmetric synthesis. Understanding its stereogenic center and the importance of its enantiomeric purity is crucial for its effective application.

Defining the Stereogenic Center and Absolute Configuration

This compound, with the chemical formula C5H12O2, possesses a chiral center at the carbon atom bearing the secondary hydroxyl group (C3). nih.govnist.gov The "R" designation in its name refers to the absolute configuration at this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The molecule also contains a quaternary carbon at the C2 position. The specific spatial arrangement of the substituents around the chiral center is what imparts the molecule with its chiroptical properties and determines its interactions in a chiral environment.

Table 1: Properties of 2-Methylbutane-2,3-diol (B1199049)

PropertyValueSource
Molecular FormulaC5H12O2 nih.govnist.gov
Molecular Weight104.15 g/mol nih.gov
IUPAC Name2-methylbutane-2,3-diol nih.gov
CAS Registry Number5396-58-7 nih.govnist.gov

Importance of Enantiomeric Purity in Asymmetric Synthesis

In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral product. The enantiomeric purity of all chiral components used in the synthesis, including starting materials, catalysts, and ligands, is of utmost importance. numberanalytics.comnumberanalytics.com Using an enantiomerically pure chiral building block like this compound ensures that the desired stereochemistry is incorporated into the final product. In catalysis, the enantiomeric purity of a chiral ligand or catalyst directly impacts the enantiomeric excess (ee) of the product; even small impurities of the opposite enantiomer can significantly diminish the stereoselectivity of the reaction. numberanalytics.com The demand for enantiomerically pure compounds is particularly high in the pharmaceutical industry, where different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic and the other inactive or even toxic. numberanalytics.comchiralpedia.com

Research Context and Objectives for this compound

This compound, a specific stereoisomer of 2-methylbutane-2,3-diol, has been a subject of detailed spectroscopic research aimed at understanding subtle molecular interactions. A key research objective has been to use this and other vicinal diols to benchmark and refine theoretical models for predicting the vibrational spectra of weakly formed intramolecular hydrogen bonds. rsc.org

In a notable study, 2-methylbutane-2,3-diol was included in a set of sixteen vicinal diols investigated to establish reliable assignments for their OH stretching fundamental transitions. rsc.org The theoretical prediction of spectral signatures for these weak hydrogen contacts between adjacent alcohol groups is a significant challenge for computational methods like density functional theory (DFT). rsc.org The research aimed to create a robust correlation model that could accurately predict and assign the conformations of these flexible molecules based on their gas-phase Raman spectra. rsc.org

The objective of including 2-methylbutane-2,3-diol was to represent a mixed substitution pattern (secondary and tertiary alcohol environments) within the diol dataset. rsc.org By analyzing the spectral data, researchers were able to make conformational assignments and identify systematic deviations in the theoretical models, particularly concerning ring strain and secondary π interactions. rsc.org This work is crucial for building a reliable spectroscopic database that can be used to validate and improve theoretical methods, which is of substantial importance for the structural analysis of more complex molecules like carbohydrates. rsc.org

Chemical and Physical Properties

The following table summarizes the known properties of 2-Methylbutane-2,3-diol.

PropertyValueSource(s)
IUPAC Name 2-methylbutane-2,3-diol nih.gov
Molecular Formula C₅H₁₂O₂ nih.govchemical-suppliers.euguidechem.comachemblock.com
Molecular Weight ~104.15 g/mol nih.govchemical-suppliers.euguidechem.comcymitquimica.com
CAS Number 5396-58-7 nih.govchemical-suppliers.euachemblock.com
Density 0.977 g/cm³ chemical-suppliers.eu
Boiling Point 175°C at 760 mmHg chemical-suppliers.eu
Flash Point 70.2°C chemical-suppliers.eu
InChIKey IDEOPBXRUBNYBN-UHFFFAOYSA-N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O2 B3053375 (R)-2-Methylbutane-2,3-diol CAS No. 53399-77-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53399-77-2

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

IUPAC Name

(3R)-2-methylbutane-2,3-diol

InChI

InChI=1S/C5H12O2/c1-4(6)5(2,3)7/h4,6-7H,1-3H3/t4-/m1/s1

InChI Key

IDEOPBXRUBNYBN-SCSAIBSYSA-N

SMILES

CC(C(C)(C)O)O

Isomeric SMILES

C[C@H](C(C)(C)O)O

Canonical SMILES

CC(C(C)(C)O)O

boiling_point

175.0 °C

Pictograms

Irritant

Origin of Product

United States

Chemical Reactivity and Advanced Derivatization of R 2 Methylbutane 2,3 Diol

Mechanistic Investigations of Hydroxyl Group Reactivity

The presence of both a secondary and a tertiary hydroxyl group in (R)-2-Methylbutane-2,3-diol introduces asymmetry in its reactivity. The differential reactivity of these two hydroxyl groups is a key aspect of its chemistry, allowing for selective transformations under specific reaction conditions.

Nucleophilic Character of Hydroxyl Groups

The hydroxyl groups of this compound possess nucleophilic character due to the lone pairs of electrons on the oxygen atoms. This inherent nucleophilicity allows the diol to participate in reactions where it attacks electrophilic centers. The reactivity of each hydroxyl group as a nucleophile is influenced by steric hindrance and the inductive effects of the neighboring alkyl groups.

The tertiary hydroxyl group, situated on a more sterically hindered carbon, may exhibit reduced nucleophilicity compared to the secondary hydroxyl group in certain reactions. Conversely, the electron-donating methyl groups on the tertiary carbon can enhance the electron density on the adjacent oxygen, potentially increasing its nucleophilicity. The interplay of these factors dictates the regioselectivity of reactions involving nucleophilic attack by the diol.

Acid-Catalyzed Dehydration and Rearrangement Mechanisms

In the presence of an acid catalyst, this compound can undergo dehydration, leading to the formation of alkenes. The mechanism typically involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene product.

The dehydration of asymmetrical alcohols can lead to the formation of a mixture of isomeric alkenes. The regioselectivity of the elimination is often governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. However, the formation of less substituted alkenes (Hofmann product) can also occur, particularly with sterically hindered bases or substrates.

A significant acid-catalyzed reaction of vicinal diols is the pinacol (B44631) rearrangement. ucla.eduwikipedia.orgorganic-chemistry.orgresearchgate.net This reaction involves the dehydration of a 1,2-diol to form a carbonyl compound, typically a ketone or an aldehyde, through a 1,2-migration of a substituent. organic-chemistry.orgresearchgate.net The process is initiated by the protonation of a hydroxyl group and subsequent elimination of water to generate a carbocation. unacademy.com This is followed by the migration of an alkyl or aryl group from the adjacent carbon to the carbocation center, resulting in a more stable, resonance-stabilized oxonium ion, which upon deprotonation gives the final carbonyl product. wikipedia.orglibretexts.org

In the case of an unsymmetrical diol like this compound, the initial protonation will preferentially occur at the hydroxyl group that leads to the formation of the more stable carbocation. The subsequent migration of a group is also governed by migratory aptitude, where certain groups migrate in preference to others. ddugu.ac.in

Table 1: Factors Influencing Pinacol Rearrangements

FactorDescription
Carbocation Stability The hydroxyl group that is lost is the one that forms the more stable carbocation intermediate. libretexts.orgddugu.ac.in
Migratory Aptitude The inherent tendency of different substituent groups to migrate. Generally, aryl groups have a higher migratory aptitude than alkyl groups, and hydride shifts are also common. libretexts.orgddugu.ac.in
Stereochemistry In cyclic systems, the group that is trans to the leaving hydroxyl group is the one that migrates. wikipedia.org
Reaction Conditions The type of acid, its concentration, the solvent, and the temperature can all influence the course of the rearrangement. libretexts.org

Synthesis of Chiral Derivatives and Functionalized Intermediates

The chiral nature of this compound makes it a valuable starting material for the synthesis of other enantiomerically pure compounds. Its hydroxyl groups provide handles for a variety of chemical transformations.

Formation of Cyclic and Acyclic Acetals for Protection and Further Transformation

The reaction of 1,2-diols with aldehydes or ketones in the presence of an acid catalyst is a common method for the formation of cyclic acetals. organic-chemistry.orgchemtube3d.comgoogle.comclockss.orggoogle.com These cyclic acetals, such as 1,3-dioxolanes, are frequently used as protecting groups for the diol functionality. pearson.comchem-station.com This protection strategy is crucial in multi-step syntheses to prevent the diol from undergoing unwanted reactions while other parts of the molecule are being modified. pearson.com

The formation of cyclic acetals is generally favored over acyclic acetals due to entropic factors. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction, often by azeotropic distillation. organic-chemistry.org The stability of these acetals varies, but they are generally stable under basic and nucleophilic conditions and can be readily cleaved under acidic conditions to regenerate the diol. organic-chemistry.orgchem-station.comrsc.org

Table 2: Common Reagents for Acetal (B89532) Formation from Diols

ReagentConditionsResulting Acetal
Acetone (B3395972)Acid catalyst (e.g., p-toluenesulfonic acid)Isopropylidene acetal (acetonide) pearson.com
BenzaldehydeAcid catalystBenzylidene acetal
2,2-DimethoxypropaneAcid catalystIsopropylidene acetal

Stereoselective Oxidation Reactions to Access Related Chiral Compounds

The selective oxidation of one of the hydroxyl groups in this compound can lead to the formation of valuable chiral α-hydroxy ketones or α-hydroxy aldehydes. The challenge in such reactions is to achieve high regioselectivity, oxidizing one hydroxyl group in the presence of the other.

Various oxidizing agents and catalytic systems have been developed for the selective oxidation of diols. stanford.edu The choice of reagent and reaction conditions can influence which hydroxyl group is oxidized. For instance, enzymatic oxidations using specific dehydrogenases can exhibit high stereoselectivity and regioselectivity. acs.orgnih.gov The oxidation of a secondary alcohol generally yields a ketone, while the oxidation of a primary alcohol would yield an aldehyde. In the case of this compound, selective oxidation of the secondary hydroxyl group would yield (R)-3-hydroxy-3-methyl-2-butanone.

Stereoselective reactions are crucial in modern organic synthesis as they allow for the formation of a specific stereoisomer over others. masterorganicchemistry.com This level of control is essential in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry often dictates biological activity.

Conversion to Chiral Aminodiols and Other Polyfunctionalized Scaffolds

The conversion of this compound into chiral aminodiols represents a significant transformation, introducing a nitrogen-containing functional group and expanding the synthetic utility of the parent diol. This conversion typically involves a multi-step sequence, often proceeding through an epoxide intermediate.

One plausible synthetic route involves the selective protection of one of the hydroxyl groups, followed by activation of the remaining hydroxyl group, for instance, through tosylation. Subsequent intramolecular cyclization can yield a chiral epoxide. The regioselective ring-opening of this epoxide with a nitrogen nucleophile, such as an amine, affords the desired chiral aminodiol. The stereochemistry of the final product is dictated by the stereochemistry of the starting diol and the mechanism of the ring-opening reaction, which typically proceeds with inversion of configuration at the site of nucleophilic attack.

The resulting chiral aminodiols are valuable scaffolds for the synthesis of a variety of biologically active molecules and chiral ligands for asymmetric catalysis. The presence of both hydroxyl and amino groups in a specific stereochemical arrangement allows for further functionalization and the construction of polyfunctionalized molecules.

Starting MaterialReagentsIntermediateProductReaction Type
This compound1. Protection (e.g., TBDMSCl) 2. Activation (e.g., TsCl, pyridine) 3. Base (e.g., NaH)Chiral epoxideChiral aminodiolEpoxidation, Ring-opening

This table represents a generalized synthetic pathway and specific reagents and conditions may vary based on the desired product.

Derivatization for Complex Molecule Synthesis (e.g., (R)-1,2-butanediol derivatives)

The derivatization of this compound extends its utility to the synthesis of other valuable chiral building blocks, such as derivatives of (R)-1,2-butanediol. These derivatives are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.

A potential pathway for this transformation involves the selective protection of the tertiary hydroxyl group of this compound. The remaining secondary hydroxyl group can then be activated, for example, by conversion to a good leaving group like a tosylate. Nucleophilic substitution with a hydride source would lead to the removal of the tosylate group and the formation of a protected (R)-2-methyl-1,2-butanediol derivative. Subsequent deprotection would yield the desired (R)-1,2-butanediol derivative.

Alternatively, derivatization can involve reactions at both hydroxyl groups. For instance, the conversion of 2,3-butanediol (B46004) into cyclic ketals and glycol ethers has been explored as a method to produce bio-based solvents and gasoline components. While this research has focused on the broader applications of 2,3-butanediol, the principles of these reactions can be applied to its methylated analog to create a variety of derivatives for complex molecule synthesis. mdpi.com

Starting MaterialReagentsIntermediateProduct
This compound1. Selective protection 2. Activation of secondary -OH (e.g., TsCl) 3. Reduction (e.g., LiAlH4) 4. DeprotectionProtected and activated diol(R)-1,2-butanediol derivative
2,3-ButanediolAcetone or MEKCyclic ketalGlycol ether

The first entry represents a hypothetical pathway for the synthesis of (R)-1,2-butanediol derivatives from this compound. The second entry shows an example of derivatization of the parent 2,3-butanediol. mdpi.com

Therefore, it is not possible to provide a thorough and scientifically accurate article strictly adhering to the provided structure for this specific chemical compound. General principles of how chiral diols are used in these areas are well-established, but direct examples involving this compound could not be sourced.

Applications of R 2 Methylbutane 2,3 Diol in Asymmetric Synthesis and Chiral Technologies

Utilization as Chiral Ligands and Catalysts in Asymmetric Transformations

Asymmetric Aldol (B89426) Condensation Reactions

Chiral diols are a recognized class of compounds utilized as chiral ligands and catalysts in asymmetric synthesis, including asymmetric aldol condensation reactions. alfachemic.com These diols can create the necessary chiral environment for the reaction to proceed stereoselectively. alfachemic.com The synthesis of chiral 1,3-diols can be achieved through the reduction of aldol products, which are themselves generated via organocatalytic asymmetric aldol reactions. nih.gov While the general utility of chiral diols in aldol reactions is established, specific and detailed research findings on the direct application of (R)-2-Methylbutane-2,3-diol as a chiral auxiliary or ligand in asymmetric aldol condensations are not extensively documented in readily available literature. The common strategy involves covalently attaching a chiral auxiliary to a substrate, which then directs the stereochemical outcome of the reaction. wikipedia.org

Asymmetric Reformatsky Reactions

The Reformatsky reaction, which forms β-hydroxy esters from α-haloesters and carbonyl compounds, can be rendered asymmetric through the use of chiral ligands. beilstein-journals.org Chiral diols, as a class of compounds, are employed as ligands in such reactions to induce enantioselectivity. alfachemic.com However, specific examples and detailed research findings detailing the performance of this compound as a ligand in asymmetric Reformatsky reactions are not prominently reported. The development of these reactions often involves screening various chiral ligands to optimize yield and enantiomeric excess, with many studies focusing on other classes of chiral molecules. beilstein-journals.orgnih.govresearchgate.net

Transition Metal-Catalyzed Asymmetric Reactions (e.g., diboration of olefins)

Chiral ligands are crucial for achieving enantioselectivity in a wide array of transition metal-catalyzed reactions. Chiral diols can be converted into ligands for various catalytic processes. alfachemic.com One such reaction is the asymmetric diboration of olefins, which introduces two boron functionalities across a double bond. Platinum-catalyzed tandem diboration/asymmetric allylboration reactions have been developed using chiral diboron (B99234) reagents, which can lead to the formation of enantioenriched chiral products. acs.orgnih.gov These chiral diboron reagents are often prepared from chiral diols. While this demonstrates a potential application for chiral diols in this area, specific studies detailing the use of this compound for the synthesis of a chiral diboron reagent and its subsequent performance in the platinum-catalyzed diboration of olefins are not readily found in the surveyed literature. The effectiveness of the asymmetric synthesis often relies on the specific structure of the chiral directing group. iupac.org

Applications in Analytical Separations

Resolution of Carbonyl Compounds in Chromatographic Analysis

The separation of enantiomers is a critical task in many scientific fields, and chiral chromatography is a primary tool for this purpose. eijppr.com This technique relies on chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers of a racemic mixture, allowing for their separation. bujnochem.comnih.gov Chiral molecules, including diols, can be immobilized onto a solid support, such as silica, to create CSPs for high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govhplc.eu

Another approach for the chromatographic resolution of enantiomers is through the use of chiral derivatizing agents (CDAs). greyhoundchrom.comalfa-chemistry.com A CDA reacts with the enantiomers of a compound to form diastereomers, which can then be separated on a standard achiral column. For carbonyl compounds, this derivatization is a common strategy to facilitate analysis and separation. nih.gov While the principles of chiral chromatography and derivatization are well-established, and various chiral selectors are commercially available, specific documentation of this compound being used either in the synthesis of a CSP or as a CDA for the express purpose of resolving carbonyl compounds is not found in the reviewed sources.

Computational and Theoretical Studies of R 2 Methylbutane 2,3 Diol

Conformational Analysis and Intermolecular/Intramolecular Interactions

The presence of two hydroxyl groups in (R)-2-methylbutane-2,3-diol allows for the formation of intramolecular hydrogen bonds, which play a crucial role in determining the molecule's preferred three-dimensional structure. Computational methods are instrumental in identifying the most stable conformers and quantifying the energetic factors that govern their relative populations.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying the conformational preferences of organic molecules.

A pertinent example of the application of DFT to a similar system is the study of the diastereomers of 2,3-butanediol (B46004). uc.ptresearchgate.net In such studies, various possible conformers are generated by rotating around key dihedral angles, particularly the central C-C bond and the C-O bonds. The geometries of these conformers are then optimized, and their relative energies are calculated to determine their stability. For vicinal diols, the gauche conformation around the O-C-C-O dihedral angle is often favored due to the stabilizing effect of intramolecular hydrogen bonding. researchgate.net

The strength of the intramolecular hydrogen bond can be estimated by comparing the energy of the hydrogen-bonded conformer with a conformer where the hydroxyl group is rotated 180°, preventing the hydrogen bond from forming. uobasrah.edu.iq The energy difference provides an estimate of the hydrogen bond energy. For the diastereomers of 2,3-butanediol, these hydrogen bond enthalpies have been calculated to be approximately 6-8 kJ mol⁻¹. uc.ptresearchgate.net

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations on the conformers of a vicinal diol, based on findings for analogous compounds.

ConformerO-C-C-O Dihedral AngleRelative Energy (kJ/mol)H-Bond Distance (Å)
Gauche 1~60°0.00~2.5
Gauche 2~-60°1.50~2.6
Anti~180°5.00N/A

Note: This table is illustrative and based on typical findings for vicinal diols; specific values for this compound would require dedicated calculations.

While DFT is a powerful tool, other computational methods are also employed to study conformational analysis. Molecular mechanics (MM) methods offer a faster, albeit less accurate, way to explore the potential energy surface and can be useful for initial conformational searches of larger molecules.

For more accurate energy calculations, higher-level quantum chemical methods such as Møller-Plesset perturbation theory (MP2) are often used. uobasrah.edu.iq These methods provide a more rigorous treatment of electron correlation compared to standard DFT functionals. In the study of 2,3-butanediol, MP2 calculations were performed with the 6-311++G** basis set to refine the energies of the most relevant conformers identified by DFT. uc.pt The results from MP2 calculations can serve as a benchmark to validate the accuracy of the chosen DFT functional. Generally, for small molecules like vicinal diols, the relative energy trends predicted by DFT and MP2 are in good agreement. uc.pt

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and energy barriers that are often difficult to probe experimentally. A classic reaction of 1,2-diols is the pinacol (B44631) rearrangement, an acid-catalyzed reaction that converts a 1,2-diol to a carbonyl compound. wikipedia.org

In a computational study of a reaction mechanism, the first step is to identify the structures of the reactants, products, and any intermediates and transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. ijfmr.com

For a reaction like the pinacol rearrangement of this compound, DFT calculations could be employed to model the reaction pathway. ijfmr.com This would involve protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. The subsequent step is a 1,2-migration of a methyl or ethyl group to the carbocation center, leading to the final ketone product. Computational methods can be used to calculate the activation energy for each step of the reaction, which is the energy difference between the reactant and the transition state. The rate-determining step of the reaction is the one with the highest activation energy.

A hypothetical energy profile for a pinacol-type rearrangement is presented in the table below, illustrating the type of data generated from such a computational study.

SpeciesDescriptionRelative Free Energy (kJ/mol)
ReactantProtonated Diol0.0
TS1Water Loss+80.0
IntermediateCarbocation+40.0
TS2Alkyl Migration+60.0
ProductProtonated Ketone-20.0

Note: This data is illustrative for a generic pinacol rearrangement and does not represent actual calculated values for this compound.

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